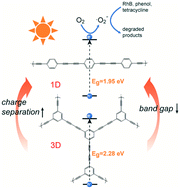Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
Catalysis Science & Technology Pub Date: 2018-08-28 DOI: 10.1039/C8CY01379A
Abstract
Two types of conjugated microporous polymer photocatalysts inherently possessing a high surface area (up to 1265 m2 g−1) have been synthesized via Sonogashira–Hagihara cross-coupling polycondensation and applied for the removal of different organic contaminants (rhodamine B, phenol and tetracycline) via adsorption–photocatalysis synergy. The study on the photocatalytic performance and mechanism demonstrated that the specific surface areas and the backbone structures of the polymers had a great influence on the photocatalytic performances. A higher specific surface area and an increased adsorption efficiency for pollutants contributed to the enhanced photocatalytic activity. The optical and electrochemical characterization studies revealed that compared with its counterpart with a network structure, the linear polymer (based on 1,4-diethynylbenzene) showed a narrower band gap and a higher photogenerated charge separation efficiency due to its better extended conjugated system, which boosted its photocatalytic activity. The above features made the polymers exhibit superior adsorption-photocatalytic activity compared with the reported photocatalysts. This work highlights the potential of developing porous organic semiconductors as highly efficient photocatalysts for environmental remediation.


Recommended Literature
- [1] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions
- [2] Ionic effects on synthetic polymers: from solutions to brushes and gels
- [3] Molecular assembly of a squaraine dye with cationic surfactant and nucleotides: its impact on aggregation and fluorescence response†
- [4] Morphology of all-polymer solar cells
- [5] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [6] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [7] Palladium-catalysed oxidative nucleophilic allylation between alkenes and activated ketimines†
- [8] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†
- [9] The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
- [10] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 185056-83-1









